molecular formula C10H19O5P B080615 Triethyl 4-phosphonocrotonate CAS No. 10236-14-3

Triethyl 4-phosphonocrotonate

Cat. No. B080615
CAS RN: 10236-14-3
M. Wt: 250.23 g/mol
InChI Key: LXLODBXSCRTXFG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl 4-phosphonocrotonate is a chemical compound utilized in various organic synthesis processes, particularly in the preparation of α-substituted phosphonates and as a precursor in complex molecular structures. Its utility lies in its ability to undergo regioselective and stereoselective reactions, making it a valuable building block in organic chemistry.

Synthesis Analysis

The synthesis of Triethyl 4-phosphonocrotonate involves monoalkylation processes that are highly regioselective and (E)-selective. This compound has been efficiently synthesized, leading to the preparation of α-substituted phosphonates, which are crucial intermediates for further chemical transformations (Solberghe & Markó, 2002).

Molecular Structure Analysis

Research on molecular metal phosphonates, including studies related to Triethyl 4-phosphonocrotonate, has revealed novel structural forms. For instance, zinc(II) cages containing phosphonate and pyrazole ligands have shown unique tri- and hexanuclear arrangements, which underscore the complex molecular architecture achievable with phosphonate derivatives (Chandrasekhar et al., 2002).

Scientific Research Applications

Antibody Development and Environmental Analysis

Phosphonate compounds have been utilized in the development of antibodies for environmental and food analysis. The production of key immunoreagents has directed especially towards various herbicides and pollutants, demonstrating the utility of phosphonate derivatives in creating sensitive assays for detecting environmental contaminants (Fránek & Hruška, 2018).

Bone Disease Treatment

Bisphosphonates, a class of drugs derived from phosphonate compounds, are integral in treating bone diseases due to their ability to inhibit osteoclast-mediated bone resorption. These compounds have evolved significantly, leading to the development of nitrogen-containing bisphosphonates with mechanisms of action distinct from non-nitrogen-containing counterparts, demonstrating the versatility of phosphonate derivatives in medical applications (Green, 2004).

Chemical Synthesis and Material Science

Phosphonic acids and their derivatives play a crucial role in chemical synthesis and the development of materials due to their bioactive properties and ability to function as ligands for metal coordination. These applications span from drug development to the creation of supramolecular materials, highlighting the phosphonate group's significance in advancing material science (Sevrain et al., 2017).

Pharmacological Applications

Bisphosphonates also show promise beyond their applications in bone diseases, with potential impacts on cardiovascular disease and cancer. Despite the need for more research to fully understand these effects, existing data suggest that bisphosphonates could offer benefits in non-skeletal outcomes, pointing to the broader therapeutic potential of phosphonate compounds (Billington & Reid, 2020).

Antiviral Agents

Acyclic nucleoside phosphonate analogues have been identified as broad-spectrum antiviral agents, effective against a variety of viruses. The mechanism of action involves inhibition of the viral DNA polymerase, illustrating how phosphonate derivatives can be pivotal in developing antiviral therapies (Naesens et al., 1997).

Safety And Hazards

Triethyl 4-phosphonocrotonate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl (E)-4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLODBXSCRTXFG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 4-phosphonocrotonate

CAS RN

42516-28-9, 10236-14-3
Record name NSC100748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 4-phosphonocrotonate, mixture of isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.